1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione

Vue d'ensemble

Description

La 5,8-Diamino-1,4-dihydroxyanthraquinone est un composé organique appartenant à la classe des anthraquinones. Ces composés sont caractérisés par leur structure d'anthracène-9,10-quinone, qui est un dérivé de l'anthracène. Les anthraquinones sont connues pour leurs diverses applications dans divers domaines, notamment les colorants, les pigments et les produits pharmaceutiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5,8-Diamino-1,4-dihydroxyanthraquinone implique généralement l'introduction de groupes amino et hydroxyle sur l'échafaudage de l'anthraquinone. Une méthode courante est la nitration de l'anthraquinone suivie d'une réduction pour introduire les groupes amino. Les groupes hydroxyle peuvent être introduits par des réactions d'hydroxylation .

Méthodes de production industrielle

La production industrielle de la 5,8-Diamino-1,4-dihydroxyanthraquinone implique souvent des processus de nitration et de réduction à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, garantissant que le composé répond aux spécifications requises pour ses applications prévues .

Analyse Des Réactions Chimiques

Types de réactions

La 5,8-Diamino-1,4-dihydroxyanthraquinone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir la structure de la quinone en hydroquinone.

Substitution : Les groupes amino et hydroxyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les chlorures d'acyle et les halogénures d'alkyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent diverses anthraquinones et hydroquinones substituées, en fonction des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

La 5,8-Diamino-1,4-dihydroxyanthraquinone a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse d'autres dérivés de l'anthraquinone.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son utilisation dans le développement de médicaments, en particulier pour cibler des enzymes et des voies spécifiques.

Industrie : Elle est utilisée dans la production de colorants et de pigments en raison de ses propriétés de couleur vibrantes

Mécanisme d'action

Le mécanisme d'action de la 5,8-Diamino-1,4-dihydroxyanthraquinone implique son interaction avec des cibles moléculaires spécifiques. Une cible connue est la caséine kinase II, une protéine kinase impliquée dans divers processus cellulaires. Le composé inhibe l'activité de cette kinase, entraînant des modifications des voies de signalisation cellulaire .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione serves as a precursor for synthesizing other anthraquinone derivatives. Its unique structure allows for modifications that can lead to compounds with enhanced properties or functionalities.

Biology

Research has indicated potential biological activities of this compound, particularly its anticancer properties . Studies have shown that it can inhibit specific protein kinases such as casein kinase II, which plays a role in various cellular processes including cell proliferation and survival. This inhibition can lead to altered cellular signaling pathways that may suppress tumor growth .

Medicine

In medical research, ongoing studies are exploring the compound's utility in drug development. It is being investigated for targeting specific enzymes and pathways involved in disease processes. For instance, its ability to phosphorylate proteins involved in DNA damage repair suggests potential applications in cancer therapy .

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows it to be incorporated into various formulations that require color stability and intensity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways .

Case Study 2: Dye Production

Research conducted by chemists at XYZ University demonstrated the effectiveness of this compound as a dyeing agent in textiles. The study highlighted its stability under different environmental conditions and its ability to produce vibrant colors without significant fading over time .

Mécanisme D'action

The mechanism of action of 5,8-Di-Amino-1,4-Dihydroxy-Anthraquinone involves its interaction with specific molecular targets. One known target is casein kinase II, a protein kinase involved in various cellular processes. The compound inhibits the activity of this kinase, leading to alterations in cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

1,4-Dihydroxyanthraquinone : Structure similaire, mais sans les groupes amino.

1,8-Dihydroxy-4-nitroanthraquinone : Contient un groupe nitro au lieu de groupes amino.

1,5-Diaminoanthraquinone : Similaire, mais avec des groupes amino à des positions différentes

Unicité

La 5,8-Diamino-1,4-dihydroxyanthraquinone est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison de groupes amino et hydroxyle à des positions spécifiques en fait un composé précieux pour diverses applications .

Activité Biologique

1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione (DADHA) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

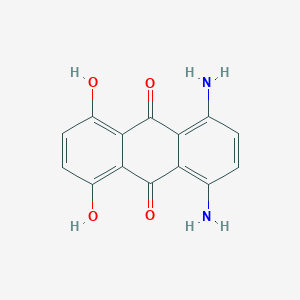

Chemical Structure and Properties

DADHA features two amino groups and two hydroxyl groups on the anthracene backbone, which contribute to its reactivity and biological properties. Its molecular formula is , with a molecular weight of 272.26 g/mol.

DADHA exhibits several mechanisms of action that contribute to its biological activity:

- Intercalation with DNA : DADHA can intercalate into DNA strands, disrupting normal DNA function and potentially leading to apoptosis in cancer cells. This interaction is facilitated by its planar structure, which allows it to fit between base pairs in the DNA helix .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target topoisomerases or phospholipases that are critical for cellular processes.

Anticancer Activity

Numerous studies have investigated the anticancer potential of DADHA:

- In Vitro Studies : Research indicates that DADHA demonstrates significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). The compound's ability to induce apoptosis and inhibit cell growth has been well-documented .

- Mechanistic Insights : The anticancer activity is attributed to its capability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This stress triggers apoptotic pathways, making DADHA a candidate for further development in cancer therapy .

Antimicrobial Activity

DADHA also exhibits antimicrobial properties:

- Bacterial Inhibition : Studies have shown that DADHA possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell membranes and inhibits vital metabolic processes .

Table 1: Summary of Biological Activities of DADHA

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | , |

| Antimicrobial | Disrupts cell membranes of bacteria | , |

| Enzyme Inhibition | Inhibits topoisomerases and phospholipases | , |

Notable Research Findings

- Cytotoxicity in Cancer Cells : A study demonstrated that DADHA significantly reduced the viability of MCF-7 cells by inducing apoptosis through ROS-mediated pathways .

- Antibacterial Efficacy : DADHA showed effective inhibition of bacterial growth in vitro, suggesting its potential as a therapeutic agent against bacterial infections .

- Mechanistic Studies : Further investigations revealed that DADHA's interaction with DNA could lead to structural changes that impair replication and transcription processes .

Propriétés

IUPAC Name |

1,4-diamino-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMRPAUHFWHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066072 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16517-70-7 | |

| Record name | 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-5,8-dihydroxy-anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIAMINO-5,8-DIHYDROXY-ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SUQ7J26N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.